molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No.: B1304618
CAS No.: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Description

Dimethyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclopropane, featuring two ester groups attached to the same carbon atom in the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclopropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. The reaction proceeds via an intramolecular condensation mechanism, forming the cyclopropane ring . The reaction conditions typically involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include cyclopropane derivatives with different functional groups, such as carboxylic acids, alcohols, and substituted esters .

Scientific Research Applications

Dimethyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diethyl cyclopropane-1,1-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.

    Cyclopropane-1,1-dicarboxylic acid: The parent acid form of the compound.

    Cyclopropane-1,1-dicarboxamide: An amide derivative of the compound.

Uniqueness

Dimethyl cyclopropane-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and solubility. The methyl esters make it more volatile and easier to handle in certain synthetic applications compared to its ethyl or acid counterparts .

Properties

IUPAC Name

dimethyl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLZZMFFZUSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074351
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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CAS No.

6914-71-2
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Record name Dimethylcyclopropane-1,1-dicarboxylate
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Record name Dimethyl cyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

450.3 g of 1,2-dichloroethane (4.55 mol), 15.5 g of polyethylene glycol dimethyl ether (mean molar mass 250 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 118.9 g of dimethyl malonate (0.9 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a finely dispersing stirrer (Ultra Turrax) for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 96.3%.
Quantity
450.3 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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118.9 g
Type
reactant
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Quantity
1.25 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 125.5 g of dimethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6.5 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 95%.
Quantity
296.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125.5 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

319.6 g of 1,2-dichloroethane (3.23 mol), 5 g of polyethylene glycol (mean molar mass 600 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 132.1 g of dimethyl malonate (1 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 87%.
Quantity
319.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
132.1 g
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reactant
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1.25 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The cycloalkylation of dimethyl malonate with 1,2-dibromoethane in potassium carbonate/dimethylformamide is disclosed by D. A. White in Synthesis Communications 7/8 (1977) 559. Based on 1 mol of dimethyl malonate, 4 mols of dibromoethane and 2.4 mols of potassium carbonate in 1.2 liters of dimethylformamide are reacted for 22 hours, yielding 73% of theory of dimethyl cyclopropane-1,1-dicarboxylate (CDM). These are data of a poor space-time yield which stands in the way of using the method on an industrial scale. A further target must be to replace the 1,2-dibromoethane with 1,2-dichloroethane, for instance. However, dichlorides are not very reactive. The comparative example below shows that 1,2-dichoroethane produces CDM with a yield of 55% of theory, whereas 1,2-dibromoethane produces CDM with a yield of 96.5% of theory. The disposal of potassium chloride by electrolysis is simple, but the disposal of potassium bromide is not. Nonetheless, many attempts have been made to use the dichloride. Thus, J. Heiszman et al, Synthesis Communications 1987, 738, used benzene as a solvent medium and also used a phase transfer catalyst, which yielded diethyl cyclopropane-1,1-dicarboxylate (CDE) in over 20 hours at 80° C. The use of solvents such as benzene is no longer allowed. Phase transfer catalysts are difficult to dispose of and form amines during decomposition.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Type
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4 mol
Type
reactant
Reaction Step Four
Quantity
2.4 mol
Type
reactant
Reaction Step Five
Name
potassium carbonate dimethylformamide
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
1.2 L
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
Customer
Q & A

Q1: What are the primary synthetic applications of dimethyl cyclopropane-1,1-dicarboxylate highlighted in the research?

A1: this compound serves as a crucial building block in various synthetic transformations. Notably, it participates in:

  • [1] Synthesis of 2,3,4,11b-Tetrahydro-1H-pyridazino[6,1-a]isoquinolines: The compound undergoes a three-component reaction with 2-alkynylbenzaldehydes and a sulfonohydrazide, catalyzed by silver(I) triflate and nickel(II) perchlorate hexahydrate. This reaction proceeds through a tandem 6-endo-cyclization and [3+3] cycloaddition sequence, yielding the desired heterocycles [, ].
  • [2] Synthesis of Substituted 5-Pentanolides: Samarium(II) iodide promotes a reductive ring-opening reaction of this compound, enabling the synthesis of substituted 5-pentanolides from carbonyl compounds [, ].
  • [3] Formation of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives: this compound reacts with phthalazinium dicyanomethanides in the presence of scandium triflate catalyst (Sc(OTf)3) to produce 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities [].

Q2: How do Lewis acids influence the reactivity of this compound?

A: Research indicates that Lewis acids like tin(IV) chloride (SnCl4), titanium tetrachloride (TiCl4), and gallium trichloride (GaCl3) can form complexes with this compound []. This complexation activates the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions.

Q3: Can you elaborate on the stereochemical outcomes observed in reactions involving this compound?

A3: The stereochemical outcome of reactions involving this compound is influenced by several factors, including the nature of the reactants, catalysts, and reaction conditions. For example:

  • [4] Reactions with Sulfur and Phosphorus Ylides: When reacted with a γ-alkoxy-alkylidene malonate in the presence of sulfur and phosphorus ylides, dimethyl cyclopropane-1,1-dicarboxylates are formed with specific diastereoselectivities [, ].
  • [5] Reactions with Phthalazinium Dicyanomethanides: The reaction of this compound with phthalazinium dicyanomethanides catalyzed by Sc(OTf)3 yields 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with excellent diastereoselectivities [].

Q4: What analytical techniques are commonly used to characterize and study this compound and its derivatives?

A4: Researchers employ a variety of techniques to analyze these compounds, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 35Cl, 71Ga, 119Sn nuclei): Used to determine the structures of the complexes formed between this compound and Lewis acids [].
  • Diffusion-Ordered Spectroscopy (DOSY): Provides information about the diffusion coefficient in solution and the molecular masses of complexes [].
  • X-ray Diffraction: Used to determine the single-crystal structure of the complex formed between this compound and SnCl4 [].

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